2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[4,5-d]pyrimidine core fused with a sulfur-containing acetamide side chain. Key structural elements include:
- Substituents: 3-(4-chlorophenyl): A hydrophobic aromatic group likely influencing steric and electronic interactions. N-(4-fluorophenyl)acetamide: A fluorinated aromatic moiety that may improve metabolic stability and membrane permeability.
Properties
Molecular Formula |
C19H12ClFN4O2S3 |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H12ClFN4O2S3/c20-10-1-7-13(8-2-10)25-16-15(30-19(25)28)17(27)24-18(23-16)29-9-14(26)22-12-5-3-11(21)4-6-12/h1-8H,9H2,(H,22,26)(H,23,24,27) |
InChI Key |
WJKHTBQISADWJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as a thiazole derivative and a pyrimidine derivative, under specific reaction conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the thiazolopyrimidine core.
Attachment of the fluorophenyl group: This is typically done through a nucleophilic substitution reaction where a fluorophenyl group is attached to the intermediate compound.
Formation of the acetamide group:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl groups, leading to the formation of various derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis.
Scientific Research Applications
2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives in the thiazolo-pyrimidine and related heterocyclic families. Below is a detailed analysis of key analogs:
Substituent Variations and Core Modifications
Structural Insights :
- Core Flexibility: The target compound’s thiazolo[4,5-d]pyrimidine core is distinct from cyclopenta-thieno () or pyridazine-fused systems (). These variations alter π-conjugation and binding pocket compatibility .
- Substituent Impact: Fluorine vs. Chlorine: The 4-fluorophenyl group in the target compound may confer better metabolic stability compared to bulkier substituents like 2,5-dimethylphenyl () or trifluoromethyl () . Thioxo vs.
Pharmacological Implications
While explicit activity data for the target compound is absent in the evidence, trends from analogs suggest:
Biological Activity
The compound 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide (CAS Number: 932967-16-3) is a complex organic molecule notable for its potential biological activities. Characterized by a thiazolo-pyrimidine core structure and various functional groups, this compound has garnered attention in medicinal chemistry for its possible applications in antimicrobial and anticancer therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 478.96 g/mol. The structural complexity includes a chlorophenyl moiety and a thioether linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 932967-16-3 |
| Molecular Formula | C19H12ClFN4O2S3 |
| Molecular Weight | 478.96 g/mol |
| Structure Type | Thiazolo-pyrimidine derivative |
Biological Activity
Research indicates that compounds with similar structures exhibit a variety of biological activities including:
- Antimicrobial Activity : The compound has shown promising results against various pathogenic bacteria and fungi. Studies using the agar dilution method have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Antiviral Activity : Preliminary investigations suggest potential anti-HIV activity, with certain derivatives exhibiting inhibition of HIV replication in cell cultures .
- Anticancer Properties : In vitro studies have indicated that this compound may possess selective cytotoxicity against different cancer cell lines. For instance, compounds derived from similar thiazolo-pyrimidine structures have shown effectiveness against non-small cell lung cancer and melanoma .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study published in the Chemistry & Biology journal highlighted the synthesis of thiazole derivatives that exhibited significant antimicrobial properties. The findings suggest that modifications in the side chains could enhance biological activity .
- Another investigation focused on the anticancer potential of thiazolidinone derivatives demonstrated that specific structural modifications led to improved potency against various tumor types .
The exact mechanism by which This compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its thiazolo-pyrimidine core may interact with specific biological targets involved in cell signaling pathways or microbial metabolism.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thiazolo[4,5-d]pyrimidinone core followed by thioetherification and acetamide coupling. Key steps include:
- Core formation : Cyclocondensation of 4-chlorobenzaldehyde derivatives with thiourea under acidic conditions to form the thioxo-thiazolo pyrimidine scaffold .
- Thioether linkage : Use of mercaptoacetic acid derivatives for sulfur bridging, optimized via controlled pH and temperature (e.g., 60–80°C in DMF) .
- Purification : Membrane separation technologies (e.g., nanofiltration) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .
Yield optimization requires monitoring reaction kinetics via HPLC and adjusting catalyst concentrations (e.g., triethylamine for acetamide coupling) .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions, with emphasis on thioxo (δ ~12.5 ppm) and carbonyl (δ ~170 ppm) signals .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry; similar thiazolo-pyrimidine structures have been solved using Mo-Kα radiation (λ = 0.71073 Å) and SHELX software .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ ~530–540 Da) .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity against antimicrobial or anticancer targets?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 24–72 hr exposures, with IC₅₀ calculations and caspase-3/7 activation to probe apoptosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assay conditions?
- Methodological Answer :
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cancer) to account for cell line variability .
- Mechanistic studies : Use siRNA knockdown or Western blotting to identify target proteins (e.g., kinases) and validate selectivity .
- Assay replication : Triplicate runs with blinded operators to minimize bias, supported by statistical tools like ANOVA for inter-experiment variability .
Q. What computational modeling approaches predict binding affinity and mechanism of action with biological targets?
- Methodological Answer :
- Docking simulations : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DHFR for antimicrobial activity). Focus on hydrogen bonding with the thioxo group and π-π stacking of aromatic rings .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability in solvated environments .
- QSAR modeling : Use MOE descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .
Q. What strategies mitigate degradation or isomerization during synthesis and storage?
- Methodological Answer :
- Degradation pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products (e.g., cleavage at the thioether bond) .
- Storage : Lyophilization and storage in amber vials under argon at -20°C to prevent photolytic and oxidative degradation .
- Isomer control : Chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric purity during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
